Dimethyl cyclobut-1-ene-1,2-dicarboxylate
Overview
Description
Dimethyl cyclobut-1-ene-1,2-dicarboxylate is an organic compound with the molecular formula C(_8)H(_10)O(_4). It is a derivative of cyclobutene, featuring two ester groups attached to the 1 and 2 positions of the cyclobutene ring. This compound is of interest due to its unique structural properties and its utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl cyclobut-1-ene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclobutadiene reacts with dimethyl maleate under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl cyclobut-1-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Lithium aluminum hydride (LiAlH(_4)) is often used for reduction reactions.
Substitution: Reagents such as sodium methoxide (NaOMe) can facilitate nucleophilic substitution.
Major Products:
Oxidation: this compound can be oxidized to form cyclobutene-1,2-dicarboxylic acid.
Reduction: Reduction yields dimethyl cyclobut-1-ene-1,2-diol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl cyclobut-1-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which dimethyl cyclobut-1-ene-1,2-dicarboxylate exerts its effects depends on the specific reaction or application. In chemical reactions, the ester groups are highly reactive, allowing for various transformations. The cyclobutene ring can undergo ring-opening reactions, leading to the formation of new compounds. Molecular targets and pathways involved in biological applications are still under investigation, with studies focusing on its interaction with enzymes and other proteins .
Comparison with Similar Compounds
Dimethyl maleate: Similar in structure but lacks the cyclobutene ring.
Dimethyl fumarate: An isomer of dimethyl maleate with different reactivity.
Cyclobutene-1,2-dicarboxylic acid: The non-esterified form of dimethyl cyclobut-1-ene-1,2-dicarboxylate.
Uniqueness: this compound is unique due to its combination of a strained cyclobutene ring and reactive ester groups. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler compounds like dimethyl maleate or dimethyl fumarate .
Properties
IUPAC Name |
dimethyl cyclobutene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWIAJMHYRJHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312058 | |
Record name | Dimethyl cyclobut-1-ene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-10-5 | |
Record name | 1128-10-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl cyclobut-1-ene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Dimethyl cyclobut-1-ene-1,2-dicarboxylate in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. Its key application lies in its ability to participate in Diels-Alder reactions with dienes. This reaction enables the formation of six-membered rings, which can subsequently undergo aromatization to generate compounds like benzocyclobutene and its derivatives [].
Q2: Can this compound be used to synthesize complex molecules?
A2: Yes, this compound can be utilized to synthesize complex molecules. For instance, it reacts with cyclohexene in a photocycloaddition reaction, ultimately yielding trans-cyclohexyl-1,2-bisacrylate []. This bisacrylate serves as a versatile intermediate for synthesizing various other compounds, including trans-octahydro-1H-inden-2-ols and trans-hexahydro-1H-inden-2-one, through unique stereoselective intramolecular reactions [].
Q3: Are there any enzymatic methods for selective hydrolysis of this compound?
A3: Yes, researchers have demonstrated the selective hydrolysis of this compound to its corresponding monoester using enzymes. Both commercially available immobilized lipase B from Candida antarctica and porcine liver esterase proved effective for this transformation, achieving yields of 78% and 87%, respectively []. This enzymatic approach offers a milder and potentially more environmentally friendly alternative to traditional chemical hydrolysis methods.
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